Cas no 796967-57-2 (N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea)
796967-57-2 structure
Product Name:N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea
CAS No:796967-57-2
MF:C19H22BFN2O3
MW:356.198988437653
CID:2363062
Update Time:2023-11-18
N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea Chemical and Physical Properties
Names and Identifiers
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- Urea, N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-
- 1-(3-fluorophenyl)-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)urea
- 1-(3-Fluorophenyl)-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]urea
- CPQRNEQMOUYXNS-UHFFFAOYSA-N
- (4-(3-(3-Fluorophenyl)ureido)phenyl)boronic acid pinacol ester
- CID 16125045
- N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea
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- Inchi: 1S/C19H22BFN2O3/c1-18(2)19(3,4)26-20(25-18)13-8-10-15(11-9-13)22-17(24)23-16-7-5-6-14(21)12-16/h5-12H,1-4H3,(H2,22,23,24)
- InChI Key: CPQRNEQMOUYXNS-UHFFFAOYSA-N
- SMILES: FC1=CC=CC(=C1)NC(NC1C=CC(B2OC(C)(C)C(C)(C)O2)=CC=1)=O
Computed Properties
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 26
- Rotatable Bond Count: 3
- Complexity: 493
- Topological Polar Surface Area: 59.6
Experimental Properties
- Density: 1.19±0.1 g/cm3(Predicted)
- Boiling Point: 398.4±27.0 °C(Predicted)
- pka: 13.62±0.70(Predicted)
N-(3-fluorophenyl)-N'-[4-(4,4,5,5-tetraMethyl-[1,3,2]-dioxaborolan-2-yl)phenyl]urea Related Literature
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Brindha J.,Balamurali M. M.,Kaushik Chanda RSC Adv., 2019,9, 34720-34734
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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